molecular formula C15H10Cl2O2 B12539224 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 142531-17-7

3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12539224
CAS No.: 142531-17-7
M. Wt: 293.1 g/mol
InChI Key: SQTHPNPUVZHDRR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one depends on its specific application:

    Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.

    Chemical Reactions: The presence of electron-withdrawing groups (chlorine atoms) and electron-donating groups (hydroxyl group) influences its reactivity and the types of reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group, which may affect its biological activity and reactivity.

    3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.

    3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxyl group, which can alter its reactivity and biological effects.

Uniqueness

The presence of both 2,4-dichlorophenyl and 4-hydroxyphenyl groups in 3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of electron-withdrawing and electron-donating groups can lead to diverse interactions and applications.

Biological Activity

3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₀Cl₂O₂
  • Molecular Weight : 293.14 g/mol
  • Structure : The compound features a conjugated system with two aromatic rings and a central α,β-unsaturated carbonyl group, which is characteristic of chalcones.

Biological Activity Overview

Chalcones are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The specific compound in focus has shown promising results in various studies:

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit notable antimicrobial properties. In a study evaluating various chalcone compounds against Mycobacterium tuberculosis H37Rv, several derivatives demonstrated significant growth inhibition with IC₉₀ values ranging from 8.9 to 28 µM .

CompoundIC₉₀ (µM)Activity
Chalcone A8.9Strong
Chalcone B28Moderate

Additionally, another study reported that derivatives of this class showed moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it exhibited dose-dependent antiproliferative effects against MDA-MB-468 breast cancer cells with an IC₅₀ value of approximately 0.7 µM .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Inhibition of Enzymes : Chalcones can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : They trigger apoptotic pathways via the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity, helping to mitigate oxidative stress within cells.

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of several chalcones, including the target compound. The results indicated that it displayed significant antibacterial activity against Staphylococcus aureus with lower concentrations showing effectiveness at 256 µg/mL .

Study on Anticancer Effects

In vitro studies revealed that the compound significantly inhibited the growth of various cancer cell lines. One study found that it induced cell cycle arrest and apoptosis in MDA-MB-468 cells through mitochondrial pathways .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTHPNPUVZHDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380765
Record name 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142531-17-7
Record name 3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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